5-Fluoro-2-(2-methoxyphenyl)benzoic acid
Description
Overview of Benzoic Acid Derivatives in Organic Chemistry and Medicinal Science
Benzoic acid and its derivatives represent a cornerstone class of compounds with a long history and a vibrant present in both chemical synthesis and pharmacology. nih.gov As an aromatic carboxylic acid, the benzoic acid scaffold serves as a fundamental building block for the creation of a vast array of more complex molecules. nih.gov In industrial chemistry, it is a precursor for synthesizing phenols and other commercially important chemicals. nih.gov
The true versatility of benzoic acid derivatives is most evident in medicinal science. The carboxylic acid group, with its capacity for hydrogen bonding and its typical acidity, plays a critical role in how drugs interact with biological systems. bldpharm.com This functional group can enhance the polarity and hydrophilicity of a molecule, which in turn influences its bioavailability. bldpharm.com Consequently, the benzoic acid moiety is found in numerous approved drugs spanning a wide range of therapeutic categories. Examples include diuretics like Furosemide, local anesthetics such as Cocaine and Benzocaine, and retinoids like Bexarotene used in cancer therapy. nih.govhymasynthesis.comuni.lu Researchers have synthesized and tested extensive libraries of benzoic acid derivatives for activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.govsigmaaldrich.com
Significance of Fluorinated Aromatic Systems in Contemporary Chemical Research
The strategic incorporation of fluorine atoms into aromatic systems is a powerful and widely used strategy in modern drug discovery and materials science. ossila.comsigmaaldrich.com Although fluorine is similar in size to hydrogen, its extreme electronegativity profoundly alters a molecule's physical, chemical, and biological properties. chemicalbook.combldpharm.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which often makes fluorinated compounds more resistant to metabolic degradation by enzymes in the body. bldpharm.com This enhanced metabolic stability can lead to a longer duration of action for a drug.
Furthermore, introducing fluorine can influence a molecule's lipophilicity, a key parameter affecting how a drug is absorbed, distributed, and transported across cell membranes. sigmaaldrich.com Depending on its position on the aromatic ring, fluorine can also alter the acidity (pKa) of nearby functional groups and modify the electrostatic interactions between a drug and its target receptor site. sigmaaldrich.com These combined effects mean that fluorination is a critical tool for optimizing the efficacy and pharmacokinetic profile of therapeutic agents. sigmaaldrich.com This is demonstrated in numerous blockbuster drugs, from the antidepressant Prozac to the cholesterol-lowering drug Lipitor and anticancer agents like 5-fluorouracil. ossila.comchemicalbook.com Beyond medicine, fluorinated aromatics are essential for developing advanced materials like polymers with high thermal stability and chemical resistance. ossila.comsigmaaldrich.com
The Biphenyl (B1667301) Carboxylic Acid Scaffold: Structural Features and Research Relevance
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry. bldpharm.comnih.gov Biphenyl derivatives are prevalent in marketed pharmaceuticals and natural products, valued for their structural rigidity and their ability to present substituents in a well-defined three-dimensional arrangement. bldpharm.comnih.gov When combined with a carboxylic acid group, the resulting biphenyl carboxylic acid framework is a key feature in several important drugs. nih.gov
This scaffold is particularly prominent in the class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Diflunisal is a biphenyl carboxylic acid derivative known for its analgesic and anti-inflammatory properties. nih.gov Fenbufen is another example used to treat inflammation associated with conditions like osteoarthritis. bldpharm.comnih.gov The biphenyl core itself is chemically stable, but it serves as a platform for introducing various functional groups that dictate the molecule's biological activity. Research has shown that derivatives of this scaffold possess a wide spectrum of pharmacological activities, including antihypertensive, antimicrobial, antitumor, and anti-androgenic properties. bldpharm.comnih.gov The synthesis of these molecules is often achieved through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient construction of the core biphenyl structure from readily available precursors. nih.gov
Current Research Landscape Surrounding 5-Fluoro-2-(2-methoxyphenyl)benzoic Acid and Structurally Related Analogues
While the individual components of this compound—the fluorinated benzoic acid and the biphenyl scaffold—are well-studied, specific research focused exclusively on this precise molecule is not widely documented in publicly available scientific literature. It is primarily recognized as a chemical intermediate or a building block available from commercial suppliers.
However, based on its structure, its research relevance can be inferred. The compound is a structural analogue of known pharmacologically active biphenyl carboxylic acids. Its design incorporates several key features discussed previously:
A biphenyl carboxylic acid core, similar to that of anti-inflammatory drugs like Fenbufen.
A fluorine atom on the benzoic acid ring, which is expected to modulate its metabolic stability and electronic properties.
The combination of these features makes this compound and its close analogues interesting candidates for synthetic and medicinal chemistry programs. For example, research into novel kinase inhibitors has explored complex molecules that incorporate 2-methoxyphenyl and benzoic acid moieties. Similarly, other fluorinated biphenyl carboxylic acids have been investigated as potential therapeutic agents. The research landscape for this compound is therefore best understood as part of the broader, ongoing search for new bioactive molecules based on the proven biphenyl carboxylic acid template. Future research would likely involve its synthesis, potentially via a Suzuki coupling between a boronic acid and an aromatic halide, followed by screening for various biological activities, such as anti-inflammatory or anticancer effects.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.24 g/mol |
| Structure | Biphenyl |
| Note: Experimental data such as melting point and solubility are not widely reported in the literature. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGXQTKERVQOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653524 | |
| Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181566-87-9 | |
| Record name | 4-Fluoro-2′-methoxy[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181566-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Fluoro 2 2 Methoxyphenyl Benzoic Acid and Advanced Precursors
Retrosynthetic Strategies for the Biphenyl (B1667301) Carboxylic Acid System
A logical retrosynthetic analysis of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid reveals that the primary disconnection point is the C-C bond between the two phenyl rings. This bond is typically formed via a cross-coupling reaction. This leads to two key precursor fragments: a substituted halobenzoic acid derivative and a substituted phenylboronic acid or a similar organometallic reagent.
Specifically, the target molecule can be disconnected into a 2-bromo-5-fluorobenzoic acid or a related halide and 2-methoxyphenylboronic acid. This approach is favored due to the commercial availability and relative stability of these starting materials. An alternative disconnection could involve a 2-halo-4-fluoroanisole and a carboxyphenylboronic acid, though the former may be less readily accessible. The carboxylic acid group can be envisioned as being present on one of the precursors or introduced at a later stage through functional group manipulation.
Key Reactions for Constructing the Biphenyl Linkage
The formation of the biphenyl linkage is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium(0) complex. researchgate.netorganic-chemistry.org This reaction is particularly well-suited for the synthesis of biphenyl carboxylic acids. ossila.com The general scheme for the Suzuki-Miyaura coupling to form a biphenyl carboxylic acid is as follows:
Scheme 1: General Suzuki-Miyaura coupling for the synthesis of biphenyl carboxylic acids.
In the context of synthesizing this compound, the reaction would involve the coupling of a 2-halo-5-fluorobenzoic acid with 2-methoxyphenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with sterically hindered substrates. libretexts.orgnih.govrsc.orgajgreenchem.com
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Common Reagents/Conditions | Reference |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C, Pd(dppf)Cl₂ | youtube.comscirp.org |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., RuPhos), N-heterocyclic carbenes (NHCs) | libretexts.orgnih.gov |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, t-BuOK | ossila.comnih.govscirp.org |
For sterically demanding couplings, such as those involving ortho-substituted reactants, specialized ligands and conditions may be necessary to overcome steric hindrance and achieve good yields. libretexts.orgrsc.orgajgreenchem.com
Other Transition Metal-Catalyzed Coupling Approaches
While the Suzuki-Miyaura reaction is predominant, other transition metal-catalyzed couplings can also be employed for the synthesis of the biphenyl scaffold.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govchemguide.co.uknih.govmdpi.comwikipedia.org It offers a powerful alternative to the Suzuki coupling and is known for its high functional group tolerance. For the target molecule, this could involve the coupling of a 2-halobenzoic acid derivative with an organozinc reagent derived from 2-methoxyanisole.
Buchwald-Hartwig Amination: While not a direct C-C bond-forming reaction to create the biphenyl core, the Buchwald-Hartwig amination is crucial for synthesizing precursors. matrix-fine-chemicals.comresearchgate.netresearchgate.netrsc.org For instance, it can be used to introduce an amino group that can later be converted into other functionalities or serve as a directing group in subsequent reactions.
Introduction and Functionalization of Fluorine and Methoxy (B1213986) Substituents on Aromatic Rings
The strategic placement of the fluorine and methoxy groups on the aromatic rings is a key aspect of the synthesis. These groups can either be present in the starting materials or introduced during the synthetic sequence.
Fluorine Introduction: The fluorine atom is typically introduced onto the benzoic acid ring prior to the coupling reaction. This can be achieved through several methods:
Nucleophilic Aromatic Substitution (SNAr): In this method, a suitable leaving group (e.g., nitro or chloro) on an activated aromatic ring is displaced by a fluoride (B91410) ion. youtube.comgoogle.comchemicalbook.comsavemyexams.comgoogle.com The presence of an electron-withdrawing group ortho or para to the leaving group facilitates this reaction.
Electrophilic Fluorination: This involves the direct fluorination of an electron-rich aromatic ring using an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. youtube.comyoutube.com
Sandmeyer-type Reactions: An amino group can be converted to a diazonium salt, which is then treated with a fluoride source (e.g., HBF₄, Schiemann reaction) to introduce the fluorine atom.
Methoxy Group Introduction: The methoxy group is typically present on the boronic acid precursor, 2-methoxyphenylboronic acid, which is commercially available. The synthesis of such precursors generally involves the O-methylation of the corresponding phenol. researchgate.net Common methylating agents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Derivatization of the Carboxylic Acid Moiety (e.g., acyl chloride formation, esterification, amidation)
The carboxylic acid group of this compound can be readily converted into a variety of derivatives, which is often a necessary step for its incorporation into larger molecules.
Acyl Chloride Formation
The carboxylic acid can be converted to the more reactive acyl chloride using standard chlorinating agents. nih.govscirp.orgrsc.orgmatrix-fine-chemicals.comyoutube.com
Table 2: Reagents for Acyl Chloride Formation
| Reagent | Byproducts | Reference |
|---|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl | matrix-fine-chemicals.com |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | youtube.com |
Esterification
Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the acyl chloride with an alcohol. researchgate.netossila.com For sterically hindered benzoic acids, specific methods like the Yamaguchi esterification may be required to achieve good yields. researchgate.net
Amidation
Amides are typically formed by reacting the acyl chloride with an amine. scirp.orgnih.govresearchgate.net Direct amidation of the carboxylic acid is also possible using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net
One-Pot and Multistep Synthesis Optimization Strategies
To improve efficiency and reduce waste, one-pot and optimized multistep synthetic strategies are often employed. youtube.comrsc.org For the synthesis of this compound, a one-pot Suzuki coupling followed by in-situ functionalization could be a viable approach. youtube.comrsc.org Optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, is crucial for maximizing yield and purity, especially in large-scale synthesis. The use of flow chemistry can also offer advantages in terms of safety, scalability, and control over reaction parameters.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-5-fluorobenzoic acid |
| 2-methoxyphenylboronic acid |
| 2-halo-4-fluoroanisole |
| carboxyphenylboronic acid |
| Triphenylphosphine |
| N-fluorobenzenesulfonimide |
| Selectfluor |
| Dimethyl sulfate |
| Methyl iodide |
| Thionyl chloride |
| Oxalyl chloride |
| Phosphorus pentachloride |
| dicyclohexylcarbodiimide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| 2-methoxyanisole |
| 2-amino-5-fluorobenzoic acid |
| 5-Fluoro-2-methylbenzoic acid |
| Tamoxifen |
| 1-(4-bromophenyl) cyclopropane-1-carboxylic acid |
| Tetrakis(triphenylphosphine)palladium(0) |
| 3-bromobenzoic acid |
| 2,3'-biphenyldicarboxylic acid |
| 2,4'-biphenyldicarboxylic acid |
| 3,3'-biphenyldicarboxylic acid |
| 3,4'-biphenyldicarboxylic acid |
| 2-iodobenzoic acid |
| 5-bromo-2-fluorobenzoic acid |
| 2-fluoro-5-hydroxybenzoic acid |
| 2-arylpropionic acids |
| ibuprofen |
| naproxen |
| diclofenac |
| ketorolac |
| 2-arylbenzoic acid |
| 2-arylbenzamide |
| 2-(2,2-difluorocyclopropyl)naphthalene |
| 2,2′-(3-phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
| canagliflozin |
| 2,3,3,3-tetrafluoroprop-1-ene |
| (Z)-β-fluoro-β-(trifluoromethyl)styrene |
| 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles |
| 2-nitrobenzamides |
| circumdatins |
| 2-arylazoles |
| heparanase inhibitor |
| 1-(tert-Butoxycarbonyl)-2-(S)-(N,N-diethylaminocarbonyl)pyrrolidine |
| N-Boc-protected glycine |
| N-Cbz-protected phenylalanine |
| 2-Iodobenzoic acid |
| 2-methyl-6-nitrobenzoic anhydride |
| testosterone |
Stereoselective Synthesis of Chiral Analogues (if applicable to specific derivatives)
While direct reports on the stereoselective synthesis of chiral analogues of this compound are not prevalent in the reviewed literature, the structural nature of this biaryl compound lends itself to the potential for axial chirality. This form of stereoisomerism, known as atropisomerism, arises from hindered rotation around the single bond connecting the two aryl rings. wikipedia.orgnih.gov The presence of substituents at the ortho positions of one or both rings can create a significant energy barrier to rotation, allowing for the isolation of stable, non-interconverting rotational isomers (rotamers), which are enantiomers or diastereomers. wikipedia.org For a molecule like this compound, the substituents ortho to the biaryl bond (the carboxylic acid and the methoxy group) may restrict free rotation, thus making its derivatives candidates for exhibiting axial chirality.
The synthesis of such chiral atropisomers is a significant area of modern organic chemistry, with several advanced methodologies being potentially applicable to derivatives of this compound. These strategies predominantly rely on asymmetric catalysis to control the spatial orientation of the two aromatic rings during the key bond-forming step.
Modern Atroposelective Synthetic Strategies
Recent advances in catalysis have enabled the highly enantioselective synthesis of axially chiral biaryls. These methods, while not explicitly documented for this compound, are established for structurally related 2-arylbenzoic acids and their derivatives. Key approaches include:
Asymmetric Suzuki-Miyaura Cross-Coupling: This is a powerful and widely used method for constructing biaryl compounds. acs.org The use of chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst can induce high levels of atroposelectivity in the coupling of an aryl halide with an aryl boronic acid. acs.orgnih.gov For a derivative of the target compound, this could involve the coupling of a 2-halobenzoic acid derivative with a (2-methoxyphenyl)boronic acid, or vice-versa, in the presence of a chiral ligand system to yield an enantiomerically enriched product. The efficiency of this method has been demonstrated for a variety of substrates, including those with three ortho substituents, which is a structural feature of the target molecule. acs.org The choice of ligand, such as binaphthyl-based phosphines, is crucial for achieving high enantioselectivity. acs.orgnih.gov
Palladium-Catalyzed Atroposelective C-H Functionalization: More recent developments have focused on the direct functionalization of C-H bonds to create the chiral biaryl axis. For instance, Pd(II)-catalyzed atroposelective C-H olefination has been successfully employed for the synthesis of axially chiral biaryl-2-carboxylic acids. acs.org This method utilizes a chiral ligand, such as an amino acid, to direct the coupling of a benzoic acid derivative with an alkene, establishing the chiral axis with high enantioselectivity. acs.orgrsc.org The carboxylic acid group itself can act as a directing group in such transformations. acs.org
Chiral Auxiliary-Mediated Synthesis: Another established strategy involves the use of a chiral auxiliary. An optically pure auxiliary is attached to one of the precursor molecules to direct the stereochemical outcome of the biaryl coupling reaction. Following the coupling, the auxiliary is removed to yield the enantiomerically enriched biaryl product. This approach has been utilized in the diastereoselective coupling of aryl Grignard reagents with aryl oxazolines derived from optically pure amino alcohols. capes.gov.br
The applicability of these methods would depend on the specific derivatives of this compound being targeted. The stability of the resulting atropisomers is a critical factor, defined by the rotational energy barrier. For atropisomerism to be a practical consideration, the rotational barrier must be high enough to prevent racemization under ambient conditions. wikipedia.org
While the direct stereoselective synthesis of chiral this compound has not been specifically detailed, the robust and versatile catalytic systems developed for analogous axially chiral biaryls provide a clear and viable blueprint for accessing its chiral derivatives.
Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 2 Methoxyphenyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A suite of NMR experiments would be employed to unambiguously characterize 5-Fluoro-2-(2-methoxyphenyl)benzoic acid.
¹H NMR spectroscopy would be utilized to identify all the unique proton environments within the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the methoxy (B1213986) group's protons. Key diagnostic features would include:
Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons. The protons on the fluorinated benzoic acid ring would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, while the protons on the methoxyphenyl ring would be affected by the methoxy group.
Integration: The area under each signal would correspond to the number of protons it represents.
Spin-Spin Coupling: The splitting pattern of the signals (e.g., singlets, doublets, triplets, multiplets) would reveal the number of neighboring protons, helping to establish the substitution pattern on the aromatic rings.
¹³C NMR spectroscopy would be employed to detect all unique carbon atoms in the molecule, providing a map of the carbon skeleton. The spectrum would display signals for the carboxylic acid carbon, the methoxy carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be particularly informative, with carbons bonded to the fluorine and oxygen atoms showing characteristic downfield shifts.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, this technique would provide:
A single signal corresponding to the single fluorine atom.
The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.
Coupling between the fluorine and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the fluorine's position on the benzoic acid ring.
To definitively assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton networks within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon signals that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the two aromatic rings and the attachment of the carboxylic acid and methoxy groups.
Should this compound be converted into a phosphoramidate (B1195095) derivative, ³¹P NMR spectroscopy would be a key analytical tool. The chemical shift of the phosphorus signal would provide information about the oxidation state and coordination environment of the phosphorus atom. Coupling between the phosphorus atom and nearby protons or fluorine atoms could also be observed.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. It is particularly sensitive to non-polar bonds and can be useful for characterizing the vibrations of the aromatic rings and the carbon-carbon bonds linking the two rings.
Analysis of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be dominated by signals from the carboxylic acid, the aromatic rings, the ether linkage, and the carbon-fluorine bond.
Key expected vibrational frequencies include:
O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. bldpharm.com
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). chemicalbook.com The sp³ C-H stretching from the methoxy (-OCH₃) group would be observed just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹). hymasynthesis.com
C=O Stretch (Carbonyl): A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is expected around 1700-1680 cm⁻¹. Its exact position can be influenced by conjugation with the adjacent aromatic ring and potential intramolecular hydrogen bonding. hymasynthesis.com
C=C Stretch (Aromatic): Multiple sharp, moderate-intensity bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the two benzene (B151609) rings. chemicalbook.comhymasynthesis.com
C-O Stretch (Ether and Carboxylic Acid): Asymmetric and symmetric C-O stretching bands associated with the aryl ether (methoxyphenyl group) and the carboxylic acid would appear in the 1300-1000 cm⁻¹ range. The aryl-alkyl ether stretch is typically found around 1250 cm⁻¹.
C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ region. This peak may overlap with the C-O stretching bands.
Interactive Data Table: Predicted IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Type of Vibration |
| Carboxylic Acid | 3300-2500 | Broad, Strong | O-H Stretch |
| Aromatic Ring | 3100-3000 | Sharp, Weak-Medium | C-H Stretch |
| Methoxy Group | 2950-2850 | Sharp, Medium | C-H Stretch |
| Carbonyl | 1700-1680 | Sharp, Strong | C=O Stretch |
| Aromatic Rings | 1600-1450 | Sharp, Medium | C=C Stretch |
| Aryl Ether | ~1250 | Strong | C-O Stretch |
| Carbon-Fluorine Bond | 1250-1000 | Strong | C-F Stretch |
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The specific stereochemistry of this compound, particularly the proximity of the carboxylic acid group at position 2 to the substituent on the second phenyl ring, allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the carboxylic acid proton (O-H) and the oxygen atom of the methoxy group on the adjacent ring.
Such an interaction would:
Broaden the O-H stretch in the IR spectrum even further than typical carboxylic acid dimers.
Shift the C=O stretching frequency to a lower wavenumber (a red shift) due to the weakening of the carbonyl double bond.
Be observable in Nuclear Magnetic Resonance (NMR) spectroscopy, where the proton of the carboxylic acid would likely appear at a significantly downfield chemical shift. The presence of a weak N-H···F hydrogen bond has been characterized in similar fluoro-substituted ring systems.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound (C₁₄H₁₁FO₃), the expected exact mass can be calculated. This precise measurement helps to distinguish it from other isomers or compounds with the same nominal mass. Predicted monoisotopic mass values for similar, though smaller, fluorinated benzoic acid derivatives are available in public databases.
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to elucidate its structure. Key fragmentation pathways for this compound would likely involve:
Loss of H₂O: A common fragmentation for benzoic acids.
Loss of COOH or CO₂: Decarboxylation is a characteristic fragmentation pattern for benzoic acids.
Cleavage of the biaryl bond: Separation of the two phenyl rings.
Loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The fragmentation of related compounds like 5-fluorouridine (B13573) often involves the cleavage of glycosidic bonds. For fluorinated benzoic acids, the loss of the carboxyl group is a noted fragmentation pathway.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of its aromatic system. The presence of two conjugated phenyl rings (a biphenyl (B1667301) chromophore) and auxochromic substituents (-COOH, -F, -OCH₃) would result in complex absorption bands.
Expected transitions would include:
π → π transitions:* These high-energy transitions are characteristic of the aromatic rings and would likely appear in the 200-280 nm range. The extended conjugation of the biaryl system would shift these absorptions to longer wavelengths (bathochromic shift) compared to a single benzene ring.
n → π transitions:* A weaker absorption band at a longer wavelength might be observed, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography on a suitable single crystal would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would confirm:
Bond lengths and angles: Precise measurements for all bonds.
Torsional angle: The dihedral angle between the two phenyl rings, which is a key feature of biaryl compounds.
Intramolecular interactions: Confirmation and precise geometric characterization of any intramolecular hydrogen bonds, such as the O-H···O interaction between the carboxylic acid and the methoxy group.
Intermolecular interactions: It would reveal how the molecules pack in the crystal lattice, detailing intermolecular hydrogen bonding (e.g., carboxylic acid dimers), π–π stacking between aromatic rings, and other non-covalent interactions. Crystal structures of related compounds like 2-Amino-5-fluorobenzoic acid show inversion dimers linked by O-H···O hydrogen bonds and additional weak N-H···F interactions.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Specific crystallographic data, which includes precise measurements of bond lengths, bond angles, and torsion angles for this compound, has not been reported in published literature. While theoretical calculations for similar molecules are common, specific computational studies detailing these parameters for the target compound could not be located. Therefore, a quantitative analysis of its molecular geometry cannot be provided.
Characterization of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)
There are no available studies on the single-crystal X-ray diffraction of this compound. Consequently, information regarding its crystal packing, unit cell dimensions, and the nature of its supramolecular assembly remains uncharacterized. General knowledge of benzoic acid derivatives suggests the likelihood of hydrogen-bonded dimers forming between the carboxylic acid groups. Other potential interactions, such as C-H...π interactions involving the aromatic rings, are plausible but have not been experimentally or theoretically verified for this specific compound.
Polymorphism Studies and Impact on Solid-State Properties
An extensive search revealed no published studies on the polymorphism of this compound. The existence of different crystalline forms (polymorphs) and their corresponding influence on solid-state properties such as solubility, melting point, and stability have not been investigated or reported.
Theoretical and Computational Chemistry Studies on 5 Fluoro 2 2 Methoxyphenyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. researchgate.net By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between accuracy and computational cost. For a molecule like 5-Fluoro-2-(2-methoxyphenyl)benzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict its three-dimensional structure, bond lengths, bond angles, and dihedral angles. researchgate.netniscpr.res.in These calculations are fundamental, as the optimized geometry is the starting point for most other computational analyses. In studies of similar biphenyl (B1667301) carboxylic acids, DFT has been shown to provide geometric parameters that are in good agreement with experimental data from X-ray diffraction. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov
For this compound, the HOMO would likely be distributed over the electron-rich methoxy-substituted phenyl ring, while the LUMO might be concentrated on the benzoic acid moiety, particularly the carboxyl group. nih.gov The energy gap helps in understanding the intramolecular charge transfer characteristics of the molecule. A computational study on a related biphenyl carboxylic acid derivative yielded a HOMO-LUMO gap of 4.3337 eV, suggesting significant stability. nih.gov
Illustrative Frontier Molecular Orbital Data for a Related Biphenyl Carboxylic Acid
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| ELUMO | -1.92 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| Band Gap (ΔE) | 4.33 | ELUMO - EHOMO; indicates kinetic stability and the energy required for electronic excitation. |
This table presents illustrative data based on findings for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid to demonstrate typical values obtained from DFT calculations. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic species. niscpr.res.in The MEP surface is colored based on the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
In this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a primary site for interaction with electrophiles or for hydrogen bonding. The acidic proton of the carboxyl group would show a strong positive potential (blue). The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential. Such analyses are standard in computational studies of benzoic acid derivatives to understand their interaction sites. niscpr.res.inniscpr.res.in
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, often described as hyperconjugation, reveal the extent of intramolecular charge transfer and the delocalization of electron density from lone pairs or bonding orbitals into anti-bonding orbitals.
For this compound, NBO analysis would likely reveal significant delocalization between the lone pairs of the oxygen atoms (in both the methoxy (B1213986) and carboxyl groups) and the π* anti-bonding orbitals of the aromatic rings. It would also quantify the stabilizing interactions involving the fluorine atom's lone pairs. This type of analysis is used to explain the molecular stability and the influence of substituents on the electronic structure of biphenyl and benzoic acid systems. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational landscape over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule behaves in different environments, such as in various solvents or in the solid state. ucl.ac.uk
Quantum Chemical Topology Analyses (e.g., Atoms in Molecules (AIM), Electron Localization Function (ELF), Reduced Density Gradient (RDG), Non-Covalent Interaction (NCI))
Quantum Chemical Topology analyses provide profound insights into chemical bonding and non-covalent interactions (NCIs).
Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. acs.org It identifies bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) characterize the nature of the chemical bond (e.g., covalent vs. electrostatic).
Electron Localization Function (ELF): ELF maps the probability of finding an electron pair in a given region of the molecule, providing a clear visualization of core electrons, covalent bonds, and lone pairs.
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plots: This method is particularly effective for visualizing weak non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces that identify and characterize van der Waals interactions, hydrogen bonds, and steric clashes within the molecule.
For this compound, these analyses would be used to characterize the intramolecular hydrogen bond between the carboxyl group and the methoxy oxygen, as well as other weak interactions that stabilize the molecule's conformation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption) via Computational Methods
Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. niscpr.res.in
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is effective for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly useful. nih.govnih.gov Computational studies have shown that with appropriate scaling factors, DFT can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2 ppm, which is accurate enough to distinguish between different fluorine environments in a molecule. nih.govacs.org
Illustrative Comparison of Experimental and Calculated ¹⁹F NMR Chemical Shifts
| Compound Moiety | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| Fluorobenzene | -113.1 | -112.5 | 0.6 |
| 1-Fluoro-2-methoxybenzene | -118.5 | -119.2 | -0.7 |
| 5-Fluoro-benzoic acid | -110.4 | -111.0 | -0.6 |
This table is illustrative, using data from related simple fluorinated aromatic compounds to show the typical accuracy of DFT-based NMR predictions. nih.gov
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to achieve better agreement with experimental data. mdpi.com This analysis helps in assigning specific vibrational modes to the observed spectral bands.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. This analysis identifies the primary electronic transitions (e.g., π → π* or n → π*) and their corresponding absorption wavelengths (λmax), providing insight into the molecule's chromophores.
Solvent Effects on Molecular Properties and Energetics using Implicit and Explicit Models (e.g., Polarizable Continuum Model (PCM))
A thorough review of scientific literature reveals a notable absence of specific studies investigating the solvent effects on the molecular properties and energetics of this compound using implicit or explicit solvent models such as the Polarizable Continuum Model (PCM). While theoretical studies employing PCM are common for analyzing solvent interactions with various molecules, including some benzoic acid derivatives, dedicated research on this particular compound has not been identified in available databases.
Computational models like PCM are crucial for understanding how a solvent's dielectric continuum influences a solute's conformational stability, electronic structure, and reactivity. Such studies would typically involve calculating key quantum chemical descriptors in different solvents to predict how the environment affects the molecule's behavior. For instance, a study on a different but related compound, the 5-fluorouracil-vitamin B3 complex, utilized the PCM method to investigate the impact of various solvents on the complex's stability and binding energy. researchgate.net However, no such data exists for this compound.
The table below is a hypothetical representation of data that would be generated from such a study, illustrating the types of properties that would be examined.
Interactive Data Table: Hypothetical Solvent Effects on this compound (Illustrative Only)
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Gas Phase | 1.0 | - | - | - | - |
| Toluene | 2.4 | - | - | - | - |
| Dichloromethane | 8.9 | - | - | - | - |
| Ethanol | 24.6 | - | - | - | - |
| Water | 80.1 | - | - | - | - |
| Note: This table is for illustrative purposes only. No experimental or computational data was found for this compound. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to predict the properties of chemicals based on their molecular structure. These studies establish a mathematical relationship between the chemical structure and a particular property of interest.
Following an extensive search of chemical and scientific databases, no specific QSPR studies focused on this compound have been found. Research in this area would involve calculating a series of molecular descriptors for the compound and correlating them with various physicochemical properties. Such studies are valuable for predicting the behavior of new compounds without the need for extensive laboratory experiments. While general QSPR models for predicting properties of benzoic acid derivatives may exist, none have been specifically developed or applied to this compound.
The table below exemplifies the kind of data that a QSPR study would correlate.
Interactive Data Table: Example of Descriptors for QSPR Analysis (Illustrative Only)
| Molecular Descriptor | Abbreviation | Hypothetical Value | Predicted Property |
| Molecular Weight | MW | 170.14 | - |
| Log P (Octanol-Water Partition) | LogP | - | Solubility |
| Topological Polar Surface Area | TPSA | - | Permeability |
| Number of Rotatable Bonds | nRotb | - | Conformation |
| Molar Refractivity | MR | - | Biological Activity |
| Note: This table is for illustrative purposes only. No QSPR studies were found for this compound. |
Reactivity and Chemical Transformations of 5 Fluoro 2 2 Methoxyphenyl Benzoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for the chemical derivatization of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid, facilitating the synthesis of esters, amides, and reduced alcohol or aldehyde analogues.
The synthesis of amide and ester derivatives from this compound is a fundamental transformation for creating new molecular entities. These reactions typically proceed under standard conditions, often requiring activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.
Amidation reactions involve the coupling of the benzoic acid with a primary or secondary amine. Common activating agents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride to form an intermediate acyl chloride, which then readily reacts with an amine in the presence of a base. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to mediate the reaction under milder conditions. These methods are frequently utilized in the preparation of biologically active molecules where the amide bond is a key structural feature.
Esterification can be achieved through several methods. The classic Fischer esterification, involving the reaction of the benzoic acid with an alcohol under acidic catalysis (typically sulfuric acid or hydrochloric acid), is a common approach. For more sensitive substrates, esterification can be performed by first converting the carboxylic acid to its more reactive acyl chloride or by using coupling agents similar to those in amidation. The choice of alcohol determines the nature of the resulting ester, allowing for a broad scope of potential products.
The following table outlines representative transformations for amidation and esterification:
| Transformation | Reagents and Conditions | Product Type |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH, Base (e.g., Et₃N) | N,N-disubstituted or N-monosubstituted amide |
| Amidation | R¹R²NH, EDC, HOBt | N,N-disubstituted or N-monosubstituted amide |
| Esterification | R-OH, H₂SO₄ (catalytic), Heat | Alkyl or Aryl Ester |
| Esterification | 1. SOCl₂ 2. R-OH, Pyridine | Alkyl or Aryl Ester |
The carboxylic acid group of this compound can be reduced to yield the corresponding primary alcohol, (5-fluoro-2-(2-methoxyphenyl)phenyl)methanol, or the intermediate aldehyde, 5-fluoro-2-(2-methoxyphenyl)benzaldehyde.
The full reduction to the alcohol is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Borane-THF complex (BH₃·THF) is another effective reagent for this transformation and offers selectivity for carboxylic acids in the presence of some other functional groups. The resulting alcohol, (5-fluoro-2-(2-methoxyphenyl)phenyl)methanol, is a stable solid and serves as a key intermediate for further synthetic modifications.
The partial reduction to the aldehyde is more challenging due to the potential for over-reduction to the alcohol. This transformation often requires more specialized reagents or a two-step process. One common method involves first converting the carboxylic acid to a derivative such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Direct conversion from the carboxylic acid can sometimes be achieved using specific catalysts and reducing agents under carefully controlled conditions. The product, 5-fluoro-2-(2-methoxyphenyl)benzaldehyde, is a useful building block for reactions such as Wittig olefination or reductive amination.
The properties of the resulting alcohol and a related aldehyde are summarized below:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| (5-Fluoro-2-methoxyphenyl)methanol (B151816) | C₈H₉FO₂ | 156.15 | Solid |
| 5-Fluoro-2-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Solid |
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid and Methoxy-phenyl Rings
The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The benzoic acid ring is deactivated due to the electron-withdrawing nature of the carboxylic acid group, which is a meta-director. The fluorine atom is also deactivating but is an ortho-, para-director. In contrast, the methoxy-phenyl ring is strongly activated by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles to the ortho and para positions.
Given the significant activation by the methoxy group, EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially on the methoxy-substituted ring. The carboxylic acid on the other ring will likely direct substitution to its meta position (C4), but the deactivation makes this process less favorable than substitution on the activated ring.
Nucleophilic Aromatic Substitution for Fluorine Exchange or Further Functionalization
The fluorine atom on the benzoic acid ring is generally unreactive towards nucleophilic aromatic substitution (NAS) unless there is strong activation from an electron-withdrawing group positioned ortho or para to it. In this molecule, the carboxylic acid group is para to the fluorine, which can facilitate NAS under forcing conditions (high temperature and pressure). Potential nucleophiles for such reactions could include alkoxides, amines, or thiolates, which would displace the fluoride (B91410) to introduce new functional groups. However, such reactions are often challenging and may require specific catalysts.
Pericyclic and Multicomponent Reactions Incorporating the Compound as a Building Block
While specific examples are not prevalent in the literature, the structure of this compound lends itself to potential inclusion in pericyclic and multicomponent reactions. For instance, the carboxylic acid could be converted into an acid chloride and used in a ketene-trapping [2+2] cycloaddition. The aromatic rings themselves could participate in certain cycloaddition reactions under appropriate conditions, although this is less common for simple benzene (B151609) derivatives. In multicomponent reactions, such as the Ugi or Passerini reactions, the carboxylic acid functionality is well-suited to serve as one of the key components, enabling the rapid assembly of complex molecular scaffolds.
Exploration of Novel Reaction Pathways and Catalytic Applications
The unique substitution pattern of this compound makes it an interesting substrate for exploring novel reaction pathways. For example, intramolecular cyclization reactions could be envisioned, potentially leading to the formation of fused ring systems such as fluorenones or dibenzofurans, particularly through transition-metal-catalyzed C-H activation pathways. The presence of both a fluorine and a methoxy group could influence the regioselectivity of such reactions. Furthermore, the molecule or its derivatives could potentially serve as ligands for metal catalysts, where the electronic properties of the substituted rings could tune the reactivity and selectivity of the catalytic center.
Investigation of Biological Activities and Molecular Interactions of 5 Fluoro 2 2 Methoxyphenyl Benzoic Acid Derivatives
Biological Significance of Fluorine Atom in Modulating Molecular Recognition and Biological Activity
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov The fluorine atom possesses a unique combination of properties that can profoundly influence a compound's biological activity. Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), means it can often be substituted for hydrogen without causing significant steric hindrance at a receptor binding site. nih.govnih.gov
However, as the most electronegative element, fluorine's powerful electron-withdrawing nature can significantly alter the physicochemical properties of a molecule. nih.govnih.gov This can modulate the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to permeate biological membranes. nih.gov Fluorination often increases lipophilicity, a property that can enhance a drug's absorption and distribution by improving its ability to cross cell membranes. nih.govossila.com
Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic breakdown by enzymes in the body. Strategically placing a fluorine atom at a metabolically vulnerable position on a drug molecule can block oxidative metabolism, thereby increasing the drug's half-life and prolonging its therapeutic effect. nih.govossila.com The presence of fluorine can also induce specific conformational preferences in a molecule, which can lock it into a bioactive shape, enhancing its binding affinity and selectivity for its target protein or enzyme.
Molecular Mechanisms of Action of Derivatives at the Cellular Level
While direct research on derivatives of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid is limited for many biological targets, studies on structurally analogous compounds provide valuable insights into their potential mechanisms of action.
Interaction with Enzymes (e.g., Kinases like BTK, VEGFR2, PI3Kγ/δ; DNA Methyltransferases; HIV-1 Integrase)
Kinase Inhibition: The inhibition of protein kinases is a critical strategy in cancer therapy. While specific studies on this compound derivatives are not prominent, related scaffolds containing key structural motifs have shown activity. For instance, new benzoxazole (B165842) derivatives incorporating a 2-methoxyphenyl moiety have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Similarly, a derivative of 5-fluoro-indolin-2-one was identified as a potent inhibitor of VEGFR-2 and Platelet-Derived Growth Factor Receptor (PDGF-Rβ) tyrosine kinases. nih.gov These findings suggest that the fluorinated phenyl ring system is compatible with activity against these kinase targets.
HIV-1 Integrase Inhibition: Research on close structural analogs indicates potential activity against HIV-1 integrase. Specifically, 5-Fluoro-2-methyl benzoic acid, a compound that differs by the substitution at the 2-position, is used as a building block for synthesizing benzamide (B126) derivatives that act as HIV-1 integrase inhibitors. ossila.com A distinct benzoic acid derivative, D77, was found to inhibit the virus by targeting the interaction between the integrase enzyme and the essential cellular cofactor Lens epithelium-derived growth factor (LEDGF/p75). nih.gov This suggests a potential mechanism for benzoic acid-based scaffolds.
Other Enzymes: There is currently limited available literature specifically linking this compound derivatives to the inhibition of Bruton's tyrosine kinase (BTK), PI3Kγ/δ, or DNA Methyltransferases (DNMTs). While fluorinated compounds are being investigated as DNMT inhibitors, they typically belong to the class of nucleoside analogs, such as 5-fluoro-2'-deoxycytidine, which are structurally distinct. nih.govnih.gov
Receptor Binding Studies (e.g., S1P5 receptor agonists)
Currently, there is no significant information available in the scientific literature regarding the activity of this compound derivatives as agonists for the S1P5 receptor.
Protein-Ligand Interaction Analysis (e.g., eIF4E/eIF4G complex inhibition)
The eukaryotic translation initiation factor 4E (eIF4E) is a critical protein in cap-dependent translation and a target in cancer therapy. Small molecules have been developed to disrupt its interaction with other proteins like eIF4G. While not a direct derivative of the title compound, a first-in-class small molecule inhibitor (compound 094) of the eIF4E-RBM38 complex was developed, and structure-activity relationship studies revealed that a fluorobenzene moiety was essential for its interaction with eIF4E. nih.gov This highlights the potential for fluorinated benzoic acid scaffolds to be explored for this target.
Modulation of Key Biological Pathways (e.g., tubulin polymerization, apoptosis induction in cellular models)
Tubulin Polymerization: The disruption of microtubule dynamics is a proven anticancer mechanism. Research on the closely related compound, 5-Fluoro-2-methylbenzoic acid, shows it is used to synthesize 3-arylisoquinolinones. These resulting molecules exhibit antiproliferative activity against cancer cells by binding to microtubules, suppressing tubulin polymerization, and ultimately inducing apoptosis. ossila.com
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Several studies on related structures point to this as a key biological pathway.
As mentioned, derivatives of 5-Fluoro-2-methylbenzoic acid induce apoptosis through the suppression of tubulin polymerization. ossila.com
Benzoxazole derivatives designed as VEGFR-2 inhibitors were also shown to induce apoptosis in cancer cells. For example, compound 14b (containing a 2-methoxyphenyl group) increased the apoptotic cell population in HepG2 liver cancer cells by approximately twenty-four times compared to control cells. nih.gov This effect was associated with changes in the levels of apoptosis-related proteins.
Other fluorinated compounds, such as novel 2-amino-5-benzylthiazole derivatives, have been shown to induce apoptosis in leukemia cells by causing DNA damage and modulating the levels of pro-apoptotic (Bim, EndoG) and anti-apoptotic (Bcl-2) proteins. ukrbiochemjournal.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs. For benzoic acid derivatives, SAR studies have revealed key structural features necessary for various biological activities.
For example, in a study of benzoic acid derivatives as antifungal agents targeting the CYP53 enzyme, specific substitutions on the benzoic acid ring were found to be critical for activity. nih.gov While not focused on the exact title compound, these studies establish a precedent for the importance of substituent patterns on the benzoic acid core. nih.govresearchgate.net
In the development of irreversible inhibitors of Bruton's tyrosine kinase (BTK), extensive SAR studies on aminopyridine derivatives led to the identification of potent and selective compounds. mdpi.com These studies often involve modifying different parts of the molecule to understand their contribution to binding affinity and selectivity.
For the specific class of this compound derivatives, detailed SAR and SPR studies are not widely available in the current literature. To build a comprehensive SAR model for a specific target, a series of these derivatives would need to be synthesized and tested, systematically modifying the fluoro, methoxy (B1213986), and carboxylic acid groups to determine their impact on biological activity. Such studies would clarify the importance of the fluorine position, the role of the methoxy group on the second phenyl ring, and the necessity of the carboxylic acid for target interaction.
Design and Synthesis of Analogues for Enhanced Specificity and Potency
The structural framework of this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. Medicinal chemists modify this core structure to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties. The design process often involves the strategic introduction, substitution, or modification of functional groups on the biphenyl (B1667301) ring system.
A key strategy involves modifying the carboxylic acid group. For instance, converting the benzoic acid to a carboxamide or sulfonamide can drastically alter biological activity; in one study on related pyrazine-based kinase inhibitors, these modifications resulted in inactive analogues. nih.gov Conversely, the strategic addition of substituents to the aromatic rings is a common approach to improving potency and selectivity. The addition of a 3-fluoro group to a 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analogue restored potent activity against the kinase CSNK2A, although it did not improve selectivity over the PIM3 kinase. nih.gov This highlights how subtle changes, such as the position and nature of a halogen atom, can fine-tune the pharmacological profile.
Synthetic routes to these analogues often employ modern cross-coupling reactions. The Suzuki coupling, for example, is used to link an arylboronic acid with an aryl halide to form the core biaryl structure. nih.gov Other common synthetic steps include Buchwald amination for installing amine linkages and standard functional group manipulations like esterification and saponification. nih.gov For example, 3-arylisoquinolinones with antiproliferative activity have been synthesized from 5-fluoro-2-methylbenzoic acid and benzonitrile (B105546) via a lithiation reaction. ossila.com
The table below illustrates examples of synthetic modifications made to related benzoic acid cores to explore structure-activity relationships.
| Parent Scaffold | Modification | Synthetic Method | Observed Effect | Reference |
| 4-(6-(indazol-6-ylamino)pyrazin-2-yl)benzoic acid | Addition of 3-fluoro group to benzoic acid | Suzuki Coupling, Saponification | Restored CSNK2A kinase activity | nih.gov |
| 4-(6-(indazol-6-ylamino)pyrazin-2-yl)benzoic acid | Replacement of benzoic acid with carboxamide | Amidation | Inactive on CSNK2A kinase | nih.gov |
| 5-Fluoro-2-methylbenzoic acid | Reaction with benzonitrile | Lithiation | Formation of 3-arylisoquinolinones with antiproliferative activity | ossila.com |
| Benzoic Acid Core | Derivatization with amino acids (Valine, Tryptophan, etc.) | N-benzoylation | Antifungal activity against F. temperatum and A. fumigatus | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net For derivatives of this compound, QSAR and pharmacophore modeling are instrumental in rationalizing observed activities and guiding the design of more potent and selective analogues. These models translate structural features into numerical descriptors, which are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.net
A QSAR study on a series of related benzoic acid derivatives with antifungal properties identified key structural elements that confer activity. nih.gov The analysis of various substituted benzoic acids allowed researchers to establish structure-activity relationships, revealing that the nature and position of substituents on the aromatic ring are critical for antifungal efficacy. researchgate.netnih.gov For example, in a study of benzoic acid derivatives against the phytopathogen M. roreri, the conversion of a carboxylic acid to a chromene via ring closure dramatically increased antifungal activity. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. For kinase inhibitors derived from a related benzoic acid scaffold, a pharmacophore model would typically include a hydrogen bond acceptor (the carboxylate), which forms a key salt bridge with a catalytic lysine (B10760008) residue in the ATP binding pocket of the kinase. nih.gov The two aromatic rings of the core structure would be represented as hydrophobic or aromatic features that make contact with non-polar residues in the binding site. nih.govnih.gov By understanding these crucial interaction points, chemists can design new molecules that fit the pharmacophore model more perfectly, theoretically leading to higher binding affinity and activity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method is widely used to understand the interactions driving the biological activity of this compound derivatives. For example, docking studies on 2-hydroxybenzoic acid derivatives targeting the enzyme SIRT5 revealed that the carboxylate group forms a crucial bidentate salt bridge with an arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) deep within the binding pocket. nih.gov The adjacent hydroxyl group was also found to form a hydrogen bond, highlighting the importance of this specific substitution pattern for inhibitory activity. nih.gov
Similarly, in the context of kinase inhibition, docking simulations can explain target selectivity. An overlay of crystal structures for related pyrazine (B50134) compounds showed that while the core benzoic acid interaction with a catalytic lysine is conserved, differences in the surrounding pocket can be exploited. nih.gov For instance, the orientation of a tyrosine residue (Y50) in the CSNK2A kinase pocket versus a phenylalanine (F49) in the PIM1 kinase pocket can be leveraged to design analogues with improved selectivity. nih.gov
Molecular dynamics (MD) simulations extend the static picture provided by docking by simulating the movement of the ligand-protein complex over time. This can reveal the stability of the predicted binding pose, identify key conformational changes, and provide a more accurate estimation of binding free energies. For derivatives of this compound, MD simulations could be used to confirm that the critical hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time, thus validating the proposed binding mode.
In Vitro Cellular Assays for Investigating Biological Responses
The biological effects of derivatives based on the this compound scaffold are evaluated using a variety of in vitro cellular assays. These experiments are crucial for quantifying the potency and spectrum of activity of newly synthesized compounds.
Antiproliferative Activity: Derivatives of this chemical family have been investigated for their potential as anticancer agents. For instance, 3-arylisoquinolinones synthesized from 5-fluoro-2-methylbenzoic acid have shown antiproliferative activity against cancer cells. ossila.com In a similar vein, novel 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles, which share structural motifs, were evaluated for cytotoxicity against the human A-549 lung carcinoma cell line. researchgate.net Some of these compounds demonstrated potential anticancer activity, with certain intermediates showing selective effects on cancer cells over non-cancerous cells. researchgate.net
Antifungal Activity: Benzoic acid derivatives are known to possess antifungal properties. researchgate.net Analogues are tested against a panel of clinically relevant or phytopathogenic fungi to determine their efficacy. nih.gov Standard methods include determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comresearchgate.net Studies on related structures have demonstrated activity against various fungal species, including Aspergillus niger, Cochliobolus lunatus, Candida species, and Fusarium species. researchgate.netnih.govnih.govmdpi.com The table below summarizes the antifungal activity of representative benzoic acid derivatives against different fungal strains.
| Compound/Derivative Type | Fungal Strain | Activity Metric | Result | Reference |
| N-benzoyl amino acids (e.g., from Valine) | Aspergillus fumigatus | In vitro assay | Remarkable activity | researchgate.net |
| N-benzoyl amino acids (e.g., from Tryptophan) | Fusarium temperatum | In vitro assay | Relevant activity | researchgate.net |
| 2-octanoylbenzohydroquinone | Candida krusei | MIC | 2 µg/mL | mdpi.comresearchgate.net |
| 2-octanoylbenzohydroquinone | Rhizopus oryzae | MIC | 4 µg/mL | mdpi.comresearchgate.net |
| Prenylated benzoic acid derivative (Compound 11) | Moniliophthora roreri | IC₅₀ | 3.0 ± 0.8 µM | nih.gov |
Development of Derivatives as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.org Derivatives of this compound can be modified to create such tools, enabling researchers to visualize biological targets, track molecular pathways, and elucidate mechanisms of action.
Design and Synthesis of Positron Emission Tomography (PET) Imaging Ligands
Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. biomedres.us The fluorine atom in this compound makes it an attractive starting point for developing PET ligands labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), which has a convenient half-life of 109.8 minutes. nih.gov
The design of a PET ligand requires careful consideration of properties like blood-brain barrier penetration (for neuroimaging), specific binding to the target, and appropriate lipophilicity (LogP typically between 1.5 and 4). biomedres.usnih.gov The synthesis of [¹⁸F]-labeled compounds typically involves a late-stage nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group (like a tosylate) on a precursor molecule. nih.govradiologykey.com
For example, a derivative of the related N-(5-fluoro-2-phenoxyphenyl)acetamide was successfully developed into a PET ligand for imaging the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov The lead compound, [¹⁸F]N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide, was synthesized and showed high affinity for its target and favorable distribution in the brain, making it a useful tool for studying PBR in humans. nih.gov Similarly, a derivative containing a 5-(2-fluoro-4-methoxyphenyl) group was labeled with carbon-11 (B1219553) to create a PET tracer for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which produced high-contrast brain images in non-human primates. biorxiv.orgnih.gov
Fluorescent Probes for Cellular Imaging and Mechanism Studies
Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength, allowing for visualization with fluorescence microscopy. wiley.com By chemically attaching a fluorophore to a derivative of this compound, a probe can be created that specifically binds to a target of interest, thereby "lighting up" its location within a cell. nih.gov
The design of these probes often employs fluorogenic strategies, where the molecule is non-fluorescent until it binds to its target or is acted upon by a specific enzyme. nih.govresearchgate.net This "turn-on" mechanism minimizes background signal and improves imaging contrast. nih.gov Common fluorophore scaffolds like fluorescein, rhodamine, and silicon-rhodamine (SiR) can be conjugated to the benzoic acid derivative. wiley.comnih.gov For instance, a probe could be designed where the carboxylic acid group of the parent molecule quenches the fluorescence of a nearby fluorophore. Upon binding to a target protein, a conformational change could separate the quencher from the fluorophore, leading to a significant increase in fluorescence. Such probes are invaluable for live-cell imaging, allowing researchers to observe the dynamics of biological processes in real-time and study the mechanism of action of the parent compound. wiley.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Fluoro-2-(2-methoxyphenyl)benzoic acid to improve yield and purity?
- Methodological Answer :
- Step 1 : Start with 5-Fluoro-2-methoxybenzaldehyde (a common intermediate for fluorinated aromatic compounds) as a precursor .
- Step 2 : Employ oxidation reactions (e.g., using KMnO₄ or CrO₃ under acidic conditions) to convert the aldehyde group to a carboxylic acid, forming the benzoic acid core .
- Step 3 : Introduce the 2-methoxyphenyl moiety via cross-coupling reactions (e.g., Suzuki-Miyaura coupling using a boronic acid derivative) .
- Optimization Tips :
- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC.
- Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for biological studies) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M-H]⁻ ion) .
- Melting Point Analysis : Compare observed values with literature to verify crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of fluorinated benzoic acid derivatives in enzyme inhibition studies?
- Methodological Answer :
- Hypothesis Testing : If conflicting IC₅₀ values arise, evaluate assay conditions (e.g., pH, buffer composition) and enzyme sources (e.g., recombinant vs. native proteins) .
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based assays vs. radiometric assays for UPPS inhibition) .
- Purity Verification : Re-examine compound purity via HPLC and NMR to rule out impurities as confounding factors .
- Structural Confirmation : Ensure correct stereochemistry and functional group placement via X-ray crystallography if available .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy or halogen) and assess changes in bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target enzymes like UPPS .
- In Vitro Testing : Screen derivatives against bacterial cell wall biosynthesis enzymes (e.g., UPPS, UPPP) to correlate structural changes with inhibitory potency .
- Electronic Effects Analysis : Use Hammett constants to quantify how substituents influence electron density and reactivity .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffers containing solubilizing agents (e.g., Tween-80) .
- pH Adjustment : Increase solubility by deprotonating the carboxylic acid group (use buffers at pH > pKa ~4.5) .
- Prodrug Derivatization : Synthesize ester or amide prodrugs (e.g., methyl ester) that hydrolyze in vivo to the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
